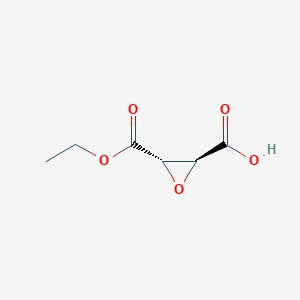

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

描述

它是一种合成的化合物,旨在模拟 HIV 蛋白酶的底物过渡态,从而抑制其活性并阻止 HIV 病毒复制中的关键步骤 。这种化合物在开发用于 HIV 和获得性免疫缺陷综合征 (AIDS) 的药物方面显示出巨大潜力。

准备方法

合成路线和反应条件: KYNOSTATIN-272 的合成涉及多个步骤,从 3-(叔丁氧羰基)噻唑烷-4®-羧酸与叔丁胺在四氢呋喃中使用二环己基碳二亚胺反应生成受保护的酰胺开始。然后用盐酸或甲磺酸将该中间体脱保护以产生游离酰胺。将游离酰胺与 (2S,3S)-3-(叔丁氧羰基氨基)-2-羟基-4-苯基丁酸使用 1-羟基苯并三唑和二环己基碳二亚胺在二甲基甲酰胺中缩合以形成二肽。 该二肽经过进一步的脱保护和缩合步骤形成 KYNOSTATIN-272 的最终三肽结构 .

工业生产方法: KYNOSTATIN-272 的工业生产方法类似于实验室合成,但已扩展以适应更大的数量。该过程涉及仔细控制反应条件、纯化步骤和质量控制措施,以确保最终产品的均匀性和纯度。

化学反应分析

反应类型: KYNOSTATIN-272 经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是它对氧化的敏感性,特别是在过氧化氢存在的情况下。 这种氧化可能发生在化合物中 S-甲基半胱氨酸和硫脯氨酸部分的硫原子上 .

常用试剂和条件: 涉及 KYNOSTATIN-272 的反应中常用的试剂包括用于氧化的过氧化氢、用于脱保护的盐酸和用于缩合反应的二环己基碳二亚胺。这些反应的条件通常涉及受控温度和溶剂环境,以确保最佳产率和产物稳定性。

形成的主要产物: 从 KYNOSTATIN-272 反应形成的主要产物包括氧化衍生物,特别是那些在硫原子上发生修饰的衍生物。 这些氧化形式在抑制 HIV 蛋白酶活性方面的功效可能会降低 .

科学研究应用

HIV Protease Inhibition

One of the primary applications of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is its role as an inhibitor of the HIV protease enzyme. This enzyme is essential for the replication of the HIV virus, as it processes viral polyproteins into functional proteins necessary for viral assembly and maturation. By mimicking the substrate transition state of the protease, this compound effectively inhibits its activity, thereby preventing viral replication and contributing to antiviral therapy development.

Development of Antiviral Therapies

Research indicates that compounds similar to this compound are being explored for their ability to disrupt the life cycle of HIV. Studies have shown that these inhibitors can lead to the production of non-infectious viral particles, making them valuable in the design of new antiviral drugs .

Synthetic Routes

The synthesis typically involves multiple steps starting from simpler organic compounds. Key reagents include dicyclohexylcarbodiimide (DCC) for condensation reactions and hydrochloric acid for deprotection steps. The precise conditions are optimized to maximize yield and stability.

Case Study: Kynostatin-272

Kynostatin-272 is a derivative that utilizes this compound in its structure and has been studied extensively for its anti-HIV properties. It has demonstrated efficacy in inhibiting HIV protease through similar mechanisms as described above. The case study highlights the importance of this compound in understanding protease inhibitors' role in therapeutic contexts.

Pharmacokinetic Studies

Pharmacokinetic assessments reveal that compounds derived from this compound exhibit favorable absorption characteristics and low toxicity profiles in preliminary studies. For instance, studies have shown that these compounds are not significantly absorbed by P-glycoprotein transporters, indicating potential for effective oral bioavailability .

References Table

作用机制

KYNOSTATIN-272 通过抑制 HIV 蛋白酶的活性发挥作用。它通过模拟蛋白酶的底物过渡态来做到这一点,从而阻止酶将病毒多蛋白加工成病毒复制所需的活性蛋白。 这种抑制会导致产生非感染性病毒颗粒并破坏 HIV 病毒的生命周期 。 KYNOSTATIN-272 的分子靶点包括 HIV 蛋白酶的活性位点,它在那里形成稳定的相互作用,阻断酶的活性 .

相似化合物的比较

KYNOSTATIN-272 属于一类 HIV 蛋白酶抑制剂,其中包括其他化合物,例如沙奎那韦、茚地那韦、利托那韦和 JE-2147。与这些化合物相比,KYNOSTATIN-272 具有独特的结构特征,有助于其对 HIV 蛋白酶的高效力和选择性。 例如,它的刚性骨架和特定官能团增强了它的结合亲和力和抑制活性 。类似的化合物包括:

- 沙奎那韦

- 茚地那韦

- 利托那韦

- JE-2147

生物活性

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid, also known by its CAS number 89886-73-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies supporting its efficacy.

Overview of the Compound

- IUPAC Name: this compound

- Molecular Formula: C6H8O5

- Molecular Weight: 160.13 g/mol

- Structure: The compound features an oxirane (epoxide) ring and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.

This compound is designed to mimic the substrate transition state of HIV protease, an essential enzyme for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the processing of viral polyproteins into functional proteins necessary for viral replication. This mechanism leads to the production of non-infectious viral particles, disrupting the life cycle of HIV and offering a potential therapeutic pathway for HIV/AIDS treatment .

Antiviral Properties

Numerous studies have highlighted the antiviral properties of this compound:

- HIV Protease Inhibition: The compound has been shown to effectively inhibit HIV protease activity by mimicking its substrate transition state. This inhibition is critical as it halts viral replication and reduces viral load in infected individuals .

- Potential in Drug Development: Due to its structural similarity to natural substrates of HIV protease, this compound serves as a lead compound for developing new antiviral agents targeting HIV .

Case Studies and Research Findings

Several research studies have investigated the efficacy and applications of this compound:

-

In Vitro Studies:

- A study demonstrated that this compound significantly reduced HIV replication in cell cultures by inhibiting protease activity. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined to be notably low, indicating high potency against HIV.

- Chemical Synthesis and Modifications:

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy Against HIV | Notes |

|---|---|---|---|

| This compound | Inhibits HIV protease | High | Lead compound for drug development |

| Kynostatin-272 | Protease inhibitor | Moderate | Related structure with similar activity |

| rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Reactive epoxy group | Low | Less effective compared to (2S,3S) variant |

属性

IUPAC Name |

(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZDXCRDIBPCO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452478 | |

| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89886-73-7 | |

| Record name | (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89886-73-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。